molecular formula C16H9F5O B6313299 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one CAS No. 1357628-25-1

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one

Cat. No.: B6313299
CAS No.: 1357628-25-1
M. Wt: 312.23 g/mol
InChI Key: NTQBVMFHAXEGIL-CMDGGOBGSA-N
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Description

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one is a fluorinated chalcone derivative characterized by a central α,β-unsaturated ketone scaffold linking two substituted aromatic rings. The 4-trifluoromethylphenyl group acts as a strong electron-withdrawing substituent, while the 2,6-difluorophenyl moiety introduces additional electronegativity and steric effects. This compound is of interest in materials science, particularly for nonlinear optical (NLO) applications, due to its extended π-conjugation and polarizable electronic structure .

Chalcones are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes.

Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBVMFHAXEGIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,6-difluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one involves its interaction with various molecular targets. The trifluoromethyl and difluorophenyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent positions and electronic properties:

Compound Name Substituents (R₁, R₂) CAS Number Key Features
1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one R₁ = CF₃ (4-position), R₂ = 2,6-F₂ Not provided Strong electron-withdrawing CF₃ group
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) R₁ = F (4-position), R₂ = 2,6-F₂ Not provided Centrosymmetric crystal packing (P2₁/c)
1-(3-Trifluoromethylphenyl)-3-(2,6-difluorophenyl)-1-propen-3-one R₁ = CF₃ (3-position), R₂ = 2,6-F₂ 1357628-24-0 Meta-CF₃ substitution alters electronic distribution
1-(4-Chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one R₁ = Cl (4-position), R₂ = 2,6-F₂ 1095396-00-1 Chlorine substituent provides moderate electron withdrawal

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is more electronegative than -Cl or -F, enhancing charge transfer capabilities and polarizability, which are critical for NLO performance .
  • Substituent Position : Para-substituted CF₃ (target compound) vs. meta-CF₃ (CAS 1357628-24-0) affects molecular symmetry and dipole alignment, influencing crystal packing and macroscopic NLO responses .
Nonlinear Optical Properties

The third-order nonlinear susceptibility (χ³) is a critical parameter for NLO materials. For FCH (), χ³ = 369.294 ±10²² m² V⁻¹, significantly higher than many chalcone analogs due to fluorine-induced hyperpolarizability and optimized crystal packing . While direct χ³ data for the target compound is unavailable, structural comparisons suggest:

  • The para-CF₃ group may further enhance χ³ compared to FCH’s para-F substituent due to stronger electron withdrawal and increased molecular asymmetry.
  • Chlorinated analogs (e.g., CAS 1095396-00-1) likely exhibit lower χ³ values, as Cl is less electronegative than F or CF₃ .
Intermolecular Interactions and Crystal Packing
  • FCH () : Stabilized by C–H/O and C–H/F interactions, with Hirshfeld surface analysis showing 31.3% H/F contacts and 10.13% C/C interactions (π-π stacking) .
Thermal and Spectroscopic Properties
  • Thermal Stability : Fluorinated chalcones like FCH exhibit high thermal stability (decomposition >200°C via TGA) due to strong C–F bonds . The CF₃-substituted analog is expected to show similar or improved stability.
  • UV-Vis Absorption : FCH has a λₘₐₓ ~350 nm, attributed to π→π* transitions. The target compound’s CF₃ group may red-shift absorption due to enhanced conjugation .

Biological Activity

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of trifluoromethyl and difluorophenyl groups enhances its biological activity through increased lipophilicity and electron-withdrawing effects.

Anticancer Activity

Research indicates that chalcone derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that at concentrations as low as 1 μM, the compound could enhance caspase-3 activity significantly (1.33–1.57 times) in MDA-MB-231 cells .
Cell LineConcentration (μM)Apoptosis Induction (Caspase-3 Activity)
MDA-MB-23111.33–1.57 times
HepG210Significant reduction in viability

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Activity Profile : Research indicates strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL depending on the bacterial strain .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1–2
Escherichia coli2–8

Anti-inflammatory Properties

Chalcone derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in various cellular models, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of chalcone derivatives in preclinical settings:

  • Study on Breast Cancer : A study focusing on the effects of chalcone derivatives on MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis and cell cycle arrest at G0/G1 phase .
  • Antimicrobial Efficacy : In a comparative study of various chalcones, this compound was among the most effective against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding interactions with target proteins involved in cancer progression and microbial resistance.

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